
1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16I2 It is a derivative of biphenyl, where the biphenyl core is substituted with iodine atoms at the 2,2’ positions and methyl groups at the 4,4’,6,6’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- typically involves the iodination of a tetramethylbiphenyl precursor. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can modify the iodine atoms’ oxidation state .
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl-: Unique due to its specific substitution pattern.
2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of methyl groups.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar but with additional methyl groups.
Uniqueness
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
503178-35-6 |
|---|---|
Formule moléculaire |
C16H16I2 |
Poids moléculaire |
462.11 g/mol |
Nom IUPAC |
1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3 |
Clé InChI |
WWBWYXGESKDORO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
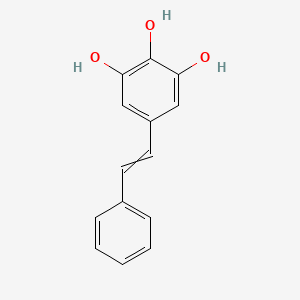
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
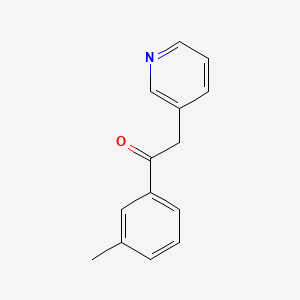

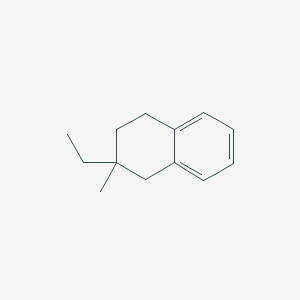
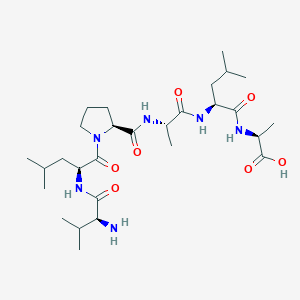

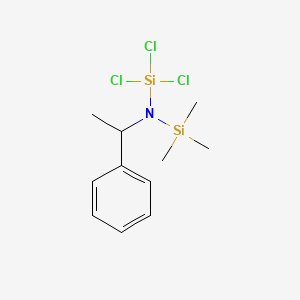
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

